molecular formula C14H17N3O2 B2963854 3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide CAS No. 1014088-14-2

3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2963854
CAS No.: 1014088-14-2
M. Wt: 259.309
InChI Key: WDNDBJXSPPNXSU-UHFFFAOYSA-N
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Description

3-Ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family, which are nitrogen-containing heterocyclic compounds. This compound is characterized by its unique structure, featuring an ethoxy group, an ethyl group, and a phenyl group attached to the pyrazole ring. Pyrazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Introduction of Ethoxy and Ethyl Groups: Ethoxy and ethyl groups can be introduced through nucleophilic substitution reactions.

  • Attachment of the Phenyl Group: The phenyl group is often introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to modify the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid.

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and ethanol.

  • Substitution: Halogenating agents (e.g., bromine), strong bases (e.g., sodium hydroxide), and polar solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated derivatives, nitro compounds, and alkylated derivatives.

Scientific Research Applications

3-Ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anti-inflammatory properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.

Comparison with Similar Compounds

  • Pyrazole Derivatives: Other pyrazole derivatives with different substituents on the pyrazole ring.

  • Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.

  • Carboxamide Derivatives: Other carboxamide compounds with varying functional groups.

Uniqueness: 3-Ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide stands out due to its specific combination of ethoxy, ethyl, and phenyl groups, which contribute to its unique chemical and biological properties

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Properties

IUPAC Name

3-ethoxy-1-ethyl-N-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-17-10-12(14(16-17)19-4-2)13(18)15-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNDBJXSPPNXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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